molecular formula C20H27N5O3S B358068 N-{3'-acetyl-1-[2-(diethylamino)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide CAS No. 727999-46-4

N-{3'-acetyl-1-[2-(diethylamino)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

Cat. No.: B358068
CAS No.: 727999-46-4
M. Wt: 417.5g/mol
InChI Key: AWIQZFLTRWEGHB-UHFFFAOYSA-N
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Description

N-[4-Acetyl-1’-[2-(diethylamino)ethyl]-5’-methyl-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indole and thiadiazole rings in its structure suggests potential biological activities, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Acetyl-1’-[2-(diethylamino)ethyl]-5’-methyl-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives.

    Spiro Compound Formation: The indole and thiadiazole rings are then connected through a spiro linkage, typically involving a cyclization reaction.

    Acetylation and Diethylaminoethyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-Acetyl-1’-[2-(diethylamino)ethyl]-5’-methyl-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-Acetyl-1’-[2-(diethylamino)ethyl]-5’-methyl-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-Acetyl-1’-[2-(diethylamino)ethyl]-5’-methyl-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole and thiadiazole rings are known to interact with various enzymes and receptors, potentially inhibiting or activating them. This can lead to a range of biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan.

    Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole-2-thiol and 2-amino-1,3,4-thiadiazole.

Uniqueness

N-[4-Acetyl-1’-[2-(diethylamino)ethyl]-5’-methyl-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide is unique due to its spiro linkage, which imparts distinct chemical and biological properties. The combination of indole and thiadiazole rings in a single molecule also enhances its potential for diverse biological activities.

Properties

CAS No.

727999-46-4

Molecular Formula

C20H27N5O3S

Molecular Weight

417.5g/mol

IUPAC Name

N-[4-acetyl-1'-[2-(diethylamino)ethyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

InChI

InChI=1S/C20H27N5O3S/c1-6-23(7-2)10-11-24-17-9-8-13(3)12-16(17)20(18(24)28)25(15(5)27)22-19(29-20)21-14(4)26/h8-9,12H,6-7,10-11H2,1-5H3,(H,21,22,26)

InChI Key

AWIQZFLTRWEGHB-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)C)C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)C)C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C

Origin of Product

United States

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